REACTION_CXSMILES
|
[OH-].[Na+].[S:3]1[CH2:8][CH2:7][CH2:6][S:5][C:4]1=[C:9]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl[CH2:24][C:25]([OH:27])=[O:26].Cl>O>[C:25]([CH2:24][O:22][C:19]1[CH:18]=[CH:17][C:16]([C:9](=[C:4]2[S:5][CH2:6][CH2:7][CH2:8][S:3]2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:21][CH:20]=1)([OH:27])=[O:26] |f:0.1|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)=C(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with water (3×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silicagel
|
Type
|
ADDITION
|
Details
|
The fractions containing the pure product
|
Type
|
WASH
|
Details
|
are washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is dried in vacuo to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)COC1=CC=C(C=C1)C(C1=CC=CC=C1)=C1SCCCS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |